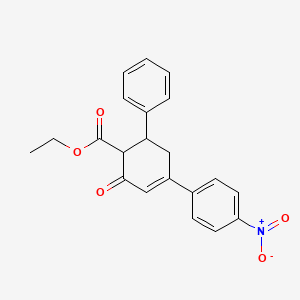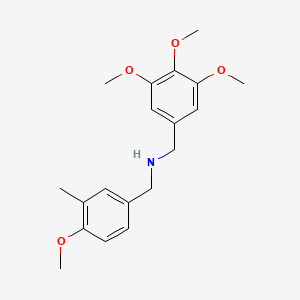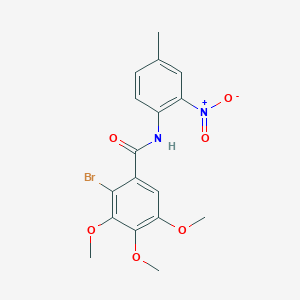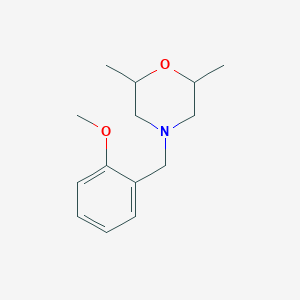
ethyl 4-(4-nitrophenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-nitrophenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate, commonly known as Nifedipine, is a drug that belongs to the class of calcium channel blockers. It is widely used in the treatment of hypertension and angina pectoris. The drug works by inhibiting the influx of calcium ions into the smooth muscle cells of the heart and blood vessels, leading to relaxation of the muscles and dilation of the blood vessels.
作用機序
Nifedipine works by inhibiting the influx of calcium ions into the smooth muscle cells of the heart and blood vessels. This leads to relaxation of the muscles and dilation of the blood vessels, which in turn reduces blood pressure and increases blood flow to the heart. The drug also reduces the frequency and severity of angina attacks by reducing the workload of the heart and improving blood flow to the heart.
Biochemical and Physiological Effects:
Nifedipine has been shown to have several biochemical and physiological effects. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. It also reduces the activity of sympathetic nervous system, which is responsible for regulating the heart rate and blood pressure. Nifedipine has also been found to improve endothelial function, which is important for maintaining vascular health.
実験室実験の利点と制限
Nifedipine has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It is also relatively stable and can be easily stored. However, Nifedipine has some limitations for lab experiments. It is a potent drug and can have toxic effects at high doses. It is also difficult to administer in vivo, as it requires specialized equipment and techniques.
将来の方向性
There are several future directions for research on Nifedipine. One area of research is the development of new formulations and delivery methods for the drug, which could improve its efficacy and reduce its toxicity. Another area of research is the investigation of the drug's effects on other physiological systems, such as the immune system and the central nervous system. Finally, research could be conducted to investigate the potential of Nifedipine in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Nifedipine is a widely used calcium channel blocker that is effective in the treatment of hypertension and angina pectoris. The drug works by inhibiting the influx of calcium ions into the smooth muscle cells of the heart and blood vessels, leading to relaxation of the muscles and dilation of the blood vessels. Nifedipine has several advantages for lab experiments, but also has some limitations. Future research could focus on the development of new formulations and delivery methods for the drug, investigation of its effects on other physiological systems, and exploration of its potential in the treatment of other diseases.
合成法
The synthesis of Nifedipine involves the condensation of 4-nitrobenzaldehyde, cyclohexanone, and ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then subjected to reduction and esterification reactions to obtain Nifedipine. The synthesis method has been well established and is widely used in the pharmaceutical industry.
科学的研究の応用
Nifedipine has been extensively studied for its therapeutic potential in the treatment of hypertension and angina pectoris. It has been shown to be effective in reducing blood pressure and improving cardiac function in patients with hypertension. In addition, Nifedipine has been found to be effective in reducing the frequency and severity of angina attacks in patients with angina pectoris.
特性
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-27-21(24)20-18(15-6-4-3-5-7-15)12-16(13-19(20)23)14-8-10-17(11-9-14)22(25)26/h3-11,13,18,20H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHMTWIHYLEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-phenyl)-2-oxo-6-phenyl-cyclohex-3-enecarboxylic acid ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)



![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
